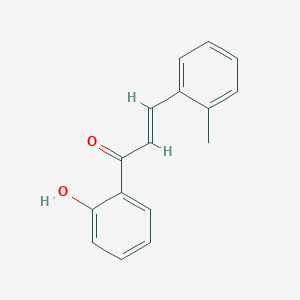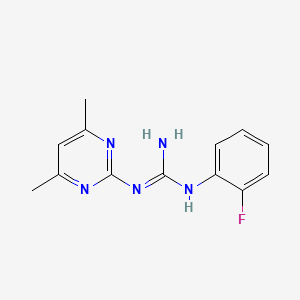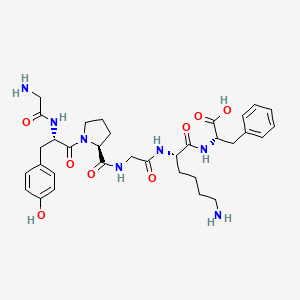
PAR-4 (1-6) (mouse)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PAR-4 (1-6) (mouse) is a synthetic peptide agonist of proteinase-activated receptor 4 (PAR4). This compound corresponds to residues 1-6 of the amino terminal tethered ligand sequence of mouse PAR4 and residues 60-65 of the full-length sequence . PAR4 is a member of the protease-activated receptor family, which plays critical roles in various physiological and pathological processes, including hemostasis, thrombosis, inflammation, and cancer progression .
準備方法
Synthetic Routes and Reaction Conditions
PAR-4 (1-6) (mouse) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of PAR-4 (1-6) (mouse) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
PAR-4 (1-6) (mouse) primarily undergoes interactions with proteinase-activated receptor 4. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is characterized by its ability to activate PAR4 through binding and inducing conformational changes .
Common Reagents and Conditions
The primary reagent involved in the activity of PAR-4 (1-6) (mouse) is the proteinase-activated receptor 4 itself. The peptide binds to the receptor under physiological conditions, typically in aqueous environments at body temperature .
Major Products Formed
The major product formed from the interaction of PAR-4 (1-6) (mouse) with its receptor is the activated form of proteinase-activated receptor 4. This activation leads to downstream signaling events that mediate various physiological responses .
科学的研究の応用
PAR-4 (1-6) (mouse) has several scientific research applications, particularly in the fields of biology and medicine. It is used to study the role of proteinase-activated receptor 4 in various physiological and pathological processes, including:
Hemostasis and Thrombosis: Investigating the role of PAR4 in platelet aggregation and blood clotting.
Inflammation: Understanding the involvement of PAR4 in inflammatory responses and its potential as a therapeutic target for inflammatory diseases.
Cancer Research: Exploring the role of PAR4 in cancer progression and its potential as a target for cancer therapy.
Neuroscience: Studying the involvement of PAR4 in neuronal signaling and neurodegenerative diseases.
作用機序
PAR-4 (1-6) (mouse) exerts its effects by binding to and activating proteinase-activated receptor 4. This activation involves the cleavage of the receptor’s extracellular amino terminus, exposing a tethered ligand that interacts with the receptor’s extracellular loop 2 domain. This interaction initiates intracellular signaling pathways, including the recruitment of G proteins and the activation of downstream effectors . The signaling pathways activated by PAR4 include those involved in platelet aggregation, inflammation, and cell survival .
類似化合物との比較
Similar Compounds
PAR-2: Activated by trypsin and other serine proteases, PAR2 plays roles in inflammation and pain signaling.
PAR-3: Functions as a cofactor for PAR4 activation and is involved in thrombin signaling.
Uniqueness of PAR-4 (1-6) (mouse)
PAR-4 (1-6) (mouse) is unique in its specific activation of proteinase-activated receptor 4. Unlike other protease-activated receptors, PAR4 lacks a hirudin-like domain, requiring higher concentrations of thrombin for activation . This specificity makes PAR-4 (1-6) (mouse) a valuable tool for studying the distinct roles of PAR4 in various physiological and pathological processes.
特性
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N7O8/c34-15-5-4-9-24(30(44)39-26(33(47)48)18-21-7-2-1-3-8-21)37-29(43)20-36-31(45)27-10-6-16-40(27)32(46)25(38-28(42)19-35)17-22-11-13-23(41)14-12-22/h1-3,7-8,11-14,24-27,41H,4-6,9-10,15-20,34-35H2,(H,36,45)(H,37,43)(H,38,42)(H,39,44)(H,47,48)/t24-,25-,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKCHHPUNVWBBC-FWEHEUNISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N7O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
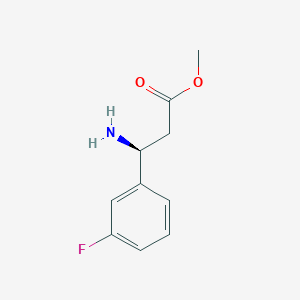
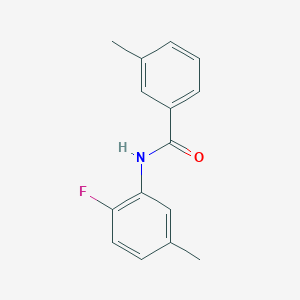
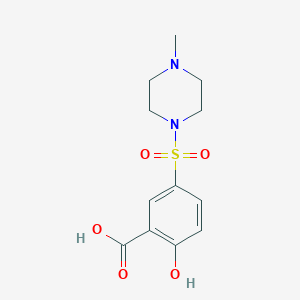
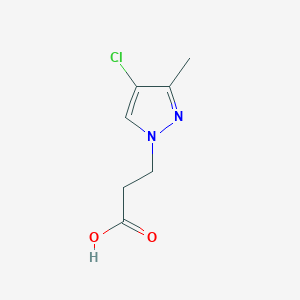
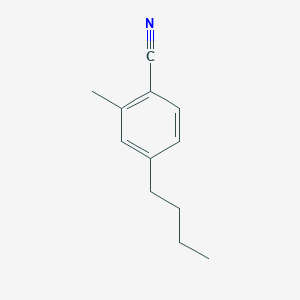
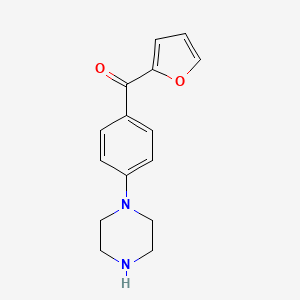

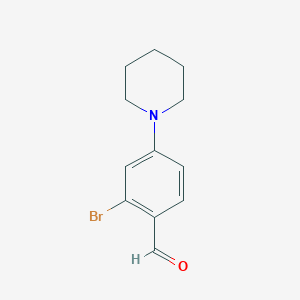
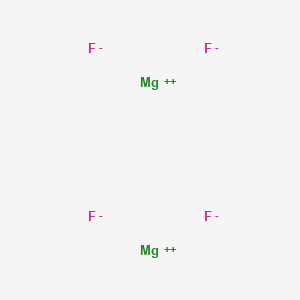
![3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638734.png)
![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B1638735.png)
![3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638736.png)
